molecular formula C38H53Br2FN2S3 B8242857 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B8242857
M. Wt: 812.8 g/mol
InChI Key: BHOJDLGKJDPTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C38H53Br2FN2S3 and its molecular weight is 812.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Device Applications

One significant application of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole is in the field of photovoltaics. It has been used in the synthesis of conjugated main-chain polymers for organic photovoltaic cells. These polymers demonstrate broad absorption from 300 to 600 nm with optical bandgaps as low as 2.02 eV. Notably, they have been employed in fabricating organic photovoltaic cells with methanofullerene [6,6]-phenyl C71-butyric acid methyl ester (PC71BM), leading to power conversion efficiencies of up to 1.21% (Lee et al., 2010).

Optical and Electronic Properties

This compound's derivatives have been explored for their optical and electronic properties. Studies on these derivatives reveal significant two-photon and excited-state absorption, making them potential candidates for various emerging applications, including photovoltaics and optoelectronics (Belfield et al., 2014).

Impact on Photochemical Stability and Device Performance

Research has also focused on understanding the impact of different molecular structures on photochemical stability and photovoltaic device performance. Modifications in the structure of this compound can significantly influence its photochemical stability and efficiency when used in photovoltaic devices (Helgesen et al., 2011).

Interfacial Trap Formation in Heterojunctions

There is also interest in studying the formation of interfacial traps in small molecule solution-processed bulk heterojunctions involving this compound. Such studies are crucial for optimizing the efficiency of organic solar cells and understanding the dynamics of hole collection (Ratcliff et al., 2013).

Applications in Organic Thin-Film Transistors

Furthermore, this compound and its analogs have been utilized in organic thin-film transistors (OTFTs). Studies reveal that variations in its structure can influence the optoelectronic properties and photovoltaic performance of these devices (He et al., 2015).

Properties

IUPAC Name

4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53Br2FN2S3/c1-3-5-7-9-11-13-15-17-19-21-23-28-25-32(44-37(28)39)30-27-31(41)34(36-35(30)42-46-43-36)33-26-29(38(40)45-33)24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJDLGKJDPTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53Br2FN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole
Reactant of Route 3
Reactant of Route 3
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole
Reactant of Route 4
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole
Reactant of Route 5
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole
Reactant of Route 6
Reactant of Route 6
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.